molecular formula C10H11BrO3 B1268636 2-Bromo-4-ethoxy-5-methoxybenzaldehyde CAS No. 56517-31-8

2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Cat. No.: B1268636
CAS No.: 56517-31-8
M. Wt: 259.1 g/mol
InChI Key: WAOXYYVXSGMMFL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzaldehyde core. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Brominated compounds like this often react via an sn1 or sn2 pathway , which involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

Its use in proteomics research suggests that it may have significant effects on protein function or structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde typically involves the bromination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Scientific Research Applications

2-Bromo-4-ethoxy-5-methoxybenzaldehyde is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with the bromine atom, makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOXYYVXSGMMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284709
Record name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56517-31-8
Record name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56517-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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